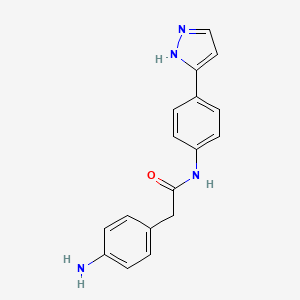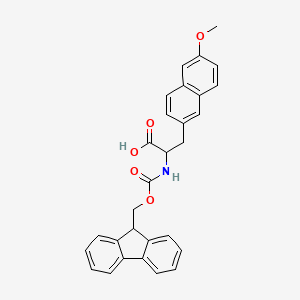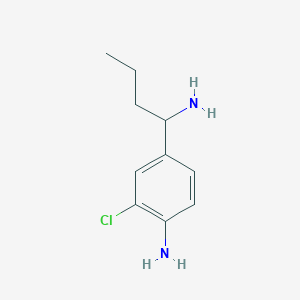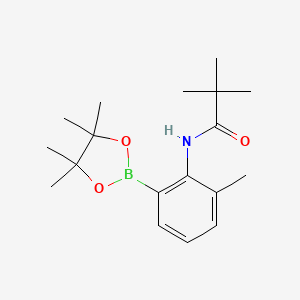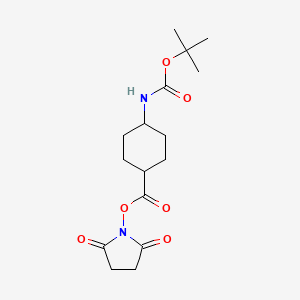
2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a pyrrolidine ring, a cyclohexane ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Cyclohexane Derivative: The final step involves coupling the Boc-protected pyrrolidine with a cyclohexane derivative under appropriate reaction conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Cyclization: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Major Products
Substitution: Various substituted pyrrolidine derivatives.
Deprotection: Free amine derivatives.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc group provides stability and protection during synthetic transformations, which can be selectively removed to reveal reactive sites. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-((tert-butoxycarbonyl)amino)benzoate
- 2,5-Dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)ethoxy)propanoate
- (2R,4S)-5-(Biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
Uniqueness
2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a cyclohexane ring, and a Boc protecting group. This structure imparts distinct chemical reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H24N2O6 |
|---|---|
Molecular Weight |
340.37 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H24N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h10-11H,4-9H2,1-3H3,(H,17,22) |
InChI Key |
GILNMFDULVWYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12980867.png)
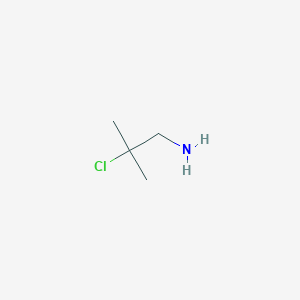
![2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B12980878.png)


![(1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12980899.png)
![tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B12980904.png)
![3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
